4-Chloro-3-fluorophenetole
Overview
Description
4-Chloro-3-fluorophenetole is an organic compound with the molecular formula C8H8ClFO. It is a colorless liquid with a sweet, floral odor. This compound is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-3-fluorophenetole typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-3-fluoroaniline with an appropriate phenol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorophenetole undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding phenolic compounds or reduction reactions to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Nucleophilic Substitution: The major products are substituted phenetoles where the chlorine or fluorine atom is replaced by the nucleophile.
Oxidation: The major products are phenolic compounds.
Reduction: The major products are dehalogenated phenetoles.
Scientific Research Applications
4-Chloro-3-fluorophenetole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenetole involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism. The nucleophile attacks the aromatic ring, forming a Meisenheimer complex, which then eliminates the leaving group (chlorine or fluorine) to form the substituted product .
Comparison with Similar Compounds
- 4-Chloro-3-fluoroaniline
- 4-Chloro-3-fluorophenol
- 4-Chloro-3-fluorobenzene
Comparison: 4-Chloro-3-fluorophenetole is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing effects of both halogens. This makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-4-ethoxy-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOPKBHSDDSVFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378658 | |
Record name | 4-Chloro-3-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-33-4 | |
Record name | 1-Chloro-4-ethoxy-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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